molecular formula C18H36O2 B8536097 Propylheptyl caprylate CAS No. 868839-23-0

Propylheptyl caprylate

Cat. No. B8536097
Key on ui cas rn: 868839-23-0
M. Wt: 284.5 g/mol
InChI Key: WHBKVWBGTBULQY-UHFFFAOYSA-N
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Patent
US08642652B2

Procedure details

158.3 g 2-propylheptanol (1 mol) and 144.2 g caprylic acid (1 mol) were heated for 5 h to 220° C. on a water separator together with 0.30 g Fascat® 2001 (Sn oxalate: 0.1% by weight, based on the composition as a whole). After the separation of water had stopped, the crude product was distilled in an oil pump vacuum through a 250 mm Vigreux column (T=92-94° C.). 282.4 g of a colorless oil were obtained: OHV=<1, AV=<0.1.
Quantity
158.3 g
Type
reactant
Reaction Step One
Quantity
144.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Sn oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:5][OH:6])[CH2:2][CH3:3].[C:12](O)(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>O>[C:12]([O:6][CH2:5][CH:4]([CH2:1][CH2:2][CH3:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
158.3 g
Type
reactant
Smiles
C(CC)C(CO)CCCCC
Name
Quantity
144.2 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Sn oxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the separation of water
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled in an oil pump vacuum through a 250 mm Vigreux column (T=92-94° C.)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCC(CCCCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 282.4 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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